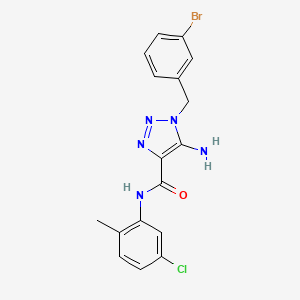
5-amino-1-(3-bromobenzyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-1-(3-bromobenzyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15BrClN5O and its molecular weight is 420.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-amino-1-(3-bromobenzyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. The following sections detail its synthesis, biological activity, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C17H15BrClN5O
- Molecular Weight : Approximately 406.7 g/mol
The compound features a triazole ring, an amine group, and various aromatic substituents that influence its pharmacological properties. The presence of bromine and chlorine atoms enhances its reactivity and potential biological activity.
Synthesis Methods
The synthesis of this compound typically involves:
- Azide-Alkyne Cycloaddition : A common method for synthesizing triazole derivatives.
- Coupling Reactions : Often involving aryl halides and palladium catalysts to achieve high yields.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit bacterial growth and modulate the bacterial DNA damage response. The compound may interact with specific molecular targets such as enzymes or receptors involved in bacterial resistance mechanisms.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Mode of Action |
|---|---|---|
| E. coli | 0.0063 | Inhibition of DNA repair mechanisms |
| S. aureus | 0.0125 | Disruption of cell wall synthesis |
Anticancer Activity
The triazole derivatives are also recognized for their anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating apoptotic pathways and generating reactive oxygen species (ROS).
Case Study: Anticancer Efficacy
A recent study evaluated the compound's effects on H460 lung cancer cells, revealing an IC50 value of 6.06 μM, indicating potent cytotoxicity. The mechanism involved increased expression of LC3 and γ-H2AX proteins, which are markers for autophagy and DNA damage response respectively .
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| H460 | 6.06 | Induction of apoptosis via ROS |
| Jurkat | <10 | Modulation of apoptotic pathways |
The biological activity of this compound can be attributed to its ability to bind selectively to certain enzymes and receptors within cellular pathways:
- Enzyme Inhibition : It may inhibit key enzymes involved in DNA replication and repair.
- Receptor Modulation : Potential interaction with G-protein coupled receptors could influence signaling pathways related to cell growth and apoptosis.
属性
IUPAC Name |
5-amino-1-[(3-bromophenyl)methyl]-N-(5-chloro-2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN5O/c1-10-5-6-13(19)8-14(10)21-17(25)15-16(20)24(23-22-15)9-11-3-2-4-12(18)7-11/h2-8H,9,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGMOKKYWQLNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














